![molecular formula C10H16N4O B1481851 6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine CAS No. 2097969-22-5](/img/structure/B1481851.png)
6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine
Overview
Description
The compound “6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes as they are key components of nucleic acids (DNA and RNA).
Scientific Research Applications
Synthesis and Fragmentation Studies : A study by Erkin et al. (2015) details the synthesis of compounds similar to the subject chemical, highlighting the main fragmentation pathways under positive electrospray ionization. This research is crucial for understanding the synthesis and stability of such compounds (Erkin et al., 2015).
Chemical Reactions and Transformations : Research by Hertog et al. (2010) investigates the reactions of heterocyclic halogeno compounds with nucleophiles, leading to the formation of compounds like 4-amino-2-methylpyrimidine. This study provides insight into the chemical behavior and potential transformations of pyrimidine derivatives (Hertog et al., 2010).
Crystal Structure Analysis : The crystal structure of a similar compound, cyprodinil, is analyzed by Jeon et al. (2015), offering insights into the molecular arrangement and interactions within pyrimidine derivatives, which can be relevant for understanding the physical and chemical properties of similar molecules (Jeon et al., 2015).
Biological Activity : A study by Erkin and Krutikov (2007) explores the synthesis of pyrimidine derivatives and their potential biological activity, particularly in relation to antituberculous effects. This research can be significant for developing new therapeutic agents based on pyrimidine chemistry (Erkin & Krutikov, 2007).
Hydrogen Bonding in Pyrimidines : Glidewell et al. (2003) investigate the hydrogen bonding in molecules containing pyrimidine, such as 2-amino-4-methoxy-6-methylpyrimidine. This research is crucial for understanding the intermolecular interactions that could influence the stability and reactivity of similar compounds (Glidewell et al., 2003).
Mechanism of Action
Target of Action
The primary targets of the compound 6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine are the sarcoplasmic calcium ATPase isoform 2 and the sodium-potassium adenosine triphosphatase (ATPase) . These targets play crucial roles in maintaining the balance of ions across the cell membrane, which is essential for cellular functions .
Mode of Action
6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine interacts with its targets by reducing the sodium-potassium ATPase activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function . This interaction results in changes in the ion concentration within the cell, affecting various cellular processes .
Biochemical Pathways
The affected pathways by 6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine are mainly related to ion transport across the cell membrane . The downstream effects include changes in cellular functions such as muscle contraction and nerve impulse transmission, which are dependent on the proper functioning of these ion transporters .
Result of Action
The molecular and cellular effects of 6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine’s action are primarily related to its impact on ion transport. By modulating the activity of key ion transporters, it can influence a range of cellular processes, potentially leading to therapeutic effects .
properties
IUPAC Name |
6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-12-9(14-8-2-3-8)6-10(13-7)15-5-4-11/h6,8H,2-5,11H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSWCMINVPURIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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